
Allyl p-tolyl sulfone
Overview
Description
Allyl p-tolyl sulfone: is an organic compound characterized by the presence of an allyl group (a three-carbon chain with a double bond) attached to a p-tolyl sulfone moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur (C-S) bonds. The molecular formula of this compound is C10H12O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylation of p-tolyl sulfone: One common method involves the reaction of p-tolyl sulfone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Palladium-catalyzed coupling: Another method involves the palladium-catalyzed coupling of p-tolyl sulfone with allyl alcohols. This reaction is facilitated by a palladium catalyst and a phosphine ligand, often in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of allyl p-tolyl sulfone may involve large-scale implementation of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl p-tolyl sulfone can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Organic Synthesis
Allyl p-tolyl sulfone serves as an important reagent in several organic reactions, particularly due to its ability to undergo transformations that facilitate the formation of carbon-sulfur (C–S) bonds.
- C–S Bond Functionalization : Allyl sulfones have been utilized effectively in metal- and photocatalytic approaches for the functionalization of C–S bonds. They can act as allylation agents for radicals, leading to the generation of various organic compounds with potential applications in pharmaceuticals . The compound's reactivity allows it to participate in Suzuki-Miyaura coupling reactions, enabling the construction of complex molecular architectures .
- Radical Reactions : The compound has been employed in radical sulfonylation reactions, particularly with Morita-Baylis-Hillman (MBH) adducts. This method allows for the synthesis of a range of (hetero)aryl and alkyl allyl sulfones under mild conditions, showcasing its utility in generating biologically active compounds .
Medicinal Chemistry
This compound derivatives exhibit significant biological activity, making them candidates for drug development.
- Anticancer Activity : Research indicates that certain allyl sulfones demonstrate activity against cancer and abnormal cell proliferation. They have been linked to the inhibition of cysteine proteases, which are vital in various cellular processes related to cancer progression .
- Pharmaceutical Applications : The versatility of allyl sulfones extends to their use as intermediates in the synthesis of pharmaceutical agents. For instance, they can be transformed into compounds with therapeutic properties through various functionalization techniques .
Catalytic Applications
The catalytic properties of this compound have been explored extensively:
- Cross-Coupling Reactions : Allyl sulfones are effective nucleophiles in palladium-catalyzed cross-coupling reactions with aryl halides. This application underscores their importance in forming C–C bonds, which are crucial for building complex organic molecules .
- Photoredox Catalysis : Recent studies have highlighted the use of allyl sulfones as radical acceptors in photoredox reactions, where they facilitate the generation of α-amino radicals. This application is particularly relevant in synthesizing amine-containing compounds under visible light conditions .
Table 1: Summary of Key Applications
Mechanism of Action
The mechanism of action of allyl p-tolyl sulfone in chemical reactions typically involves the activation of the sulfone group, which can act as an electrophile or a leaving group. In palladium-catalyzed reactions, the sulfone group undergoes oxidative addition to the palladium center, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new C-C or C-X bonds.
Comparison with Similar Compounds
Allyl phenyl sulfone: Similar in structure but with a phenyl group instead of a p-tolyl group.
Methyl p-tolyl sulfone: Contains a methyl group instead of an allyl group.
Vinyl p-tolyl sulfone: Contains a vinyl group instead of an allyl group.
Uniqueness:
- Allyl p-tolyl sulfone is unique due to the presence of the allyl group, which imparts distinct reactivity and versatility in synthetic applications. The allyl group allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Allyl p-tolyl sulfone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes current research findings, including case studies, synthesis methods, and biological evaluations, to provide a comprehensive overview of its biological activity.
This compound can be synthesized through various methods, with a notable one being the Cs2CO3-promoted sulfonylation of Morita–Baylis–Hillman (MBH) bromides. This reaction has shown high yields and stereoselectivity, indicating its potential for large-scale applications in drug discovery . The general synthetic procedure involves:
- Reagents : Allyl bromide, thiosulfonate, and Cs2CO3.
- Solvent : Commonly acetonitrile (CH3CN).
- Conditions : Reaction at elevated temperatures (around 80 °C) for several hours.
The optimization of this reaction has led to yields exceeding 90% under specific conditions, demonstrating the efficiency of this synthetic route .
Biological Activity
This compound exhibits several biological activities that are relevant to pharmacology:
- Anticancer Properties : Research indicates that allyl sulfones, including this compound, show significant activity against cancer cell lines. In vitro studies have demonstrated their ability to inhibit abnormal cell proliferation, which is crucial for cancer treatment strategies .
- Mechanism of Action : The biological activity is often attributed to the compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, studies have shown that these compounds can induce apoptosis in cancer cells by modulating oxidative stress and activating caspase pathways .
- Protein Labeling : Recent advancements have also highlighted the utility of this compound derivatives in bioconjugation techniques. These compounds can be used for selective labeling of proteins, facilitating studies on protein interactions and dynamics within cellular environments .
Case Studies
Several case studies have illustrated the biological efficacy of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. It was found to induce G1 phase arrest in the cell cycle, leading to increased apoptosis rates .
- Protein Interaction Studies : Another study utilized azabicyclic vinyl sulfones derived from this compound for cysteine-selective protein modification. This method demonstrated high specificity and stability in human plasma, showcasing its potential for therapeutic applications in targeted drug delivery systems .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
IUPAC Name |
1-methyl-4-prop-2-enylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTZZUJXQPUOTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185058 | |
Record name | Sulfone, allyl p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-87-6 | |
Record name | 1-Methyl-4-(2-propen-1-ylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3112-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl p-tolyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolyl allyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfone, allyl p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLYL P-TOLYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Allyl p-tolyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5CKZ4NJX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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